NMS-1116354

CDC7 kinase inhibition CDK9 co-inhibition kinase selectivity profiling

NMS-1116354, also designated PHA-767491 and NMS-354, is a low-nanomolar, ATP-competitive, orally bioavailable small molecule that simultaneously inhibits cell division cycle 7 (CDC7) kinase and cyclin-dependent kinase 9 (CDK9). Originally discovered by Nerviano Medical Sciences and advanced into Phase I clinical evaluation in solid tumors and hematological malignancies, the compound acts through a dual mechanism: CDC7 inhibition blocks the initiation of DNA replication by preventing phosphorylation of the MCM2 helicase complex at Ser40 and Ser53, while CDK9 inhibition down-regulates the pro-survival protein Mcl-1, thereby engaging both replication initiation blockade and apoptotic sensitization.

Molecular Formula C19H21ClF2N4O
Molecular Weight
Cat. No. B1191812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-1116354
SynonymsNMS1116354;  NMS-1116354;  NMS 1116354.; NONE
Molecular FormulaC19H21ClF2N4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

NMS-1116354 (PHA-767491): Why This Dual CDC7/CDK9 Probe Matters for Your Replication Stress Research


NMS-1116354, also designated PHA-767491 and NMS-354, is a low-nanomolar, ATP-competitive, orally bioavailable small molecule that simultaneously inhibits cell division cycle 7 (CDC7) kinase and cyclin-dependent kinase 9 (CDK9) [1][2]. Originally discovered by Nerviano Medical Sciences and advanced into Phase I clinical evaluation in solid tumors and hematological malignancies, the compound acts through a dual mechanism: CDC7 inhibition blocks the initiation of DNA replication by preventing phosphorylation of the MCM2 helicase complex at Ser40 and Ser53, while CDK9 inhibition down-regulates the pro-survival protein Mcl-1, thereby engaging both replication initiation blockade and apoptotic sensitization [1][3]. Discontinued after Phase I dose-escalation, NMS-1116354 remains among the best-characterized dual CDC7/CDK9 chemical probes available for preclinical mechanistic studies [3].

NMS-1116354 Procurement Rationale: Why Selective CDC7 Inhibitors Cannot Replicate Its Functional Profile


Selective CDC7 inhibitors such as XL413 (BMS-863233) and TAK-931 (simurosertib) have been developed as more target-specific alternatives, yet published head-to-head data demonstrate that XL413 fails to effectively inhibit the initiation phase of DNA replication despite comparable in vitro CDC7 IC50 values, likely due to off-target CDK2-RB-E2F network engagement that is uniquely achieved by NMS-1116354 [1][2]. Furthermore, NMS-1116354's CDK9 co-inhibition drives Mcl-1 down-regulation, a pro-apoptotic mechanism absent from CDC7-selective agents, meaning experiments relying on CDC7-selective tool compounds alone systematically under-report the combinatorial biology of dual replication-initiation and transcriptional blockade [1][3]. For any study investigating the DNA replication initiation phenotype or the interplay between CDC7 and CDK9 in cancer biology, substituting NMS-1116354 with a CDC7-selective inhibitor will produce qualitatively different results [2].

NMS-1116354 Differentiated Evidence: Head-to-Head and Cross-Study Quantitative Comparator Data


Dual CDC7/CDK9 Target Engagement: NMS-1116354 vs. CDC7-Selective Inhibitors XL413 and TAK-931

NMS-1116354 is a dual CDC7/CDK9 inhibitor with cell-free IC50 values of 10 nM against CDC7 and 34 nM against CDK9, whereas XL413 and TAK-931 are CDC7-selective inhibitors that lack meaningful CDK9 activity [2]. In a kinome-wide selectivity panel of over 50 kinases representative of the human kinome, NMS-1116354 exhibited cross-reactivity only for CDK9; the CDK9 off-target activity is mechanistically consequential because it drives down-regulation of the anti-apoptotic protein Mcl-1, a pathway not engaged by CDC7-selective compounds [1]. TAK-931 (simurosertib), by contrast, is reported as a CDC7-selective inhibitor with an IC50 of <0.3 nM against CDC7, but does not co-inhibit CDK9 and therefore lacks the dual replication-transcription mechanism [2].

CDC7 kinase inhibition CDK9 co-inhibition kinase selectivity profiling

DNA Replication Initiation Blockade: NMS-1116354 (PHA-767491) vs. XL413 Direct Head-to-Head in Cell-Free Replication Assays

In a direct head-to-head comparison using a cell-free mammalian DNA replication initiation assay, NMS-1116354 reduced the proportion of nuclei entering S-phase from ~47% (S-phase extract positive control) to approximately 12%, comparable to the G1 extract negative control baseline, whereas XL413 did not significantly affect initiation of DNA replication relative to the positive and solvent controls [1]. In complementary DNA combing experiments, NMS-1116354 reduced DNA replication to undetectable levels, while XL413 reduced origin usage frequency to only approximately 50% of control levels and produced a modest reduction in replication fork rate from 1.39 ± 0.89 to 1.08 ± 0.55 kbp/min [1]. Consistent with these findings, in asynchronous NIH3T3 cells treated for 24 hours, NMS-1116354 reduced the S-phase population to 2.7% (vs. 40.7% in controls), while XL413 paradoxically increased the S-phase population to 57%, indicating failure to block S-phase entry [1].

DNA replication initiation MCM2 phosphorylation DDK inhibitor comparison

Broad-Spectrum Anti-Proliferative Activity: NMS-1116354 Across 171 Human Cancer Cell Lines Compared with XL413's Limited Cell-Line Activity

NMS-1116354 was tested for anti-proliferative activity against a panel of 171 human cancer cell lines representing both solid and hematological malignancies; proliferation was inhibited with IC50 values below 1 µM in 99 of these lines (58% of the panel), with lymphoma, multiple myeloma, and triple-negative breast cancer lines being especially sensitive [1]. By contrast, XL413 was reported to have significant anti-proliferative activity against only 1 of 10 tumor cell lines tested in a separate study, leading the authors to conclude that XL413 has limited bioavailability and efficacy across multiple cell contexts [2]. In an eight-cell-line panel treated with 5 µM of each inhibitor, PHA-767491 (identical to NMS-1116354) showed substantial reduction in cell viability across the majority of lines, whereas XL413 exhibited weak or negligible activity in most lines at 72 hours [3].

cancer cell line panel screening anti-proliferative activity IC50 profiling

p53-Independent Apoptosis Induction and Activity in Chemotherapy-Resistant Cell Lines: NMS-1116354 Differentiation from Standard-of-Care Agents

NMS-1116354 induced rapid apoptosis (within 3 hours of treatment), as evidenced by active caspase 3 induction and sub-G1 accumulation, with activity that was independent of p53 status [1]. Critically, the compound maintained full anti-proliferative activity in cell lines resistant to 5-fluorouracil, cisplatin, gemcitabine, and doxorubicin, chemotherapeutic agents whose resistance is frequently mediated by p53 pathway inactivation and which are DNA elongation inhibitors that trigger ATR/ATM-dependent S-phase checkpoint activation [1]. In contrast to DNA elongation inhibitors such as hydroxyurea, NMS-1116354 did not induce the DNA damage checkpoint response assessed by Chk1 and Chk2 phosphorylation, thereby avoiding the canonical S-phase checkpoint-mediated resistance pathway that limits the efficacy of standard chemotherapies [1].

p53-independent apoptosis chemoresistance Mcl-1 down-regulation

In Vivo Antitumor Efficacy Including Tumor Regression Across Multiple Xenograft Models: NMS-1116354 Monotherapy Activity

NMS-1116354 demonstrated tumor regression as a single agent in multiple preclinical models: in a transgenic TRAMP prostate carcinoma model, in xenograft models of human breast, colon, and ovarian cancer, and in a rat DMBA carcinogen-induced mammary tumor model where regression was observed in 7 out of 10 treated animals [1]. Increased survival time and tumor regressions were also observed in AML and multiple myeloma animal models [1]. By comparison, XL413 was advanced into Phase 1 clinical trials but limited published in vivo tumor regression data are available, and the PLOS One 2014 study reported that XL413's limited cell-line activity was attributed in part to poor bioavailability [2]. TAK-931 showed antitumor activity in preclinical models and is still in clinical development, but published efficacy data focus on RAS-mutant contexts as a genetically defined sensitive population, whereas NMS-1116354's broad in vivo activity spans multiple histologies without a defined genetic selectivity requirement [3].

xenograft tumor models in vivo efficacy tumor regression

Documented Synergistic Combinations with Approved Chemotherapies: NMS-1116354 In Vitro and In Vivo Synergy Data

NMS-1116354 exhibited synergistic effects in combination with irinotecan, docetaxel, anti-metabolites (gemcitabine and 5-FU), and bortezomib in both in vitro and in vivo settings, providing a preclinical rationale for combination development that was part of the Phase I program design [1]. The synergistic interaction with bortezomib is particularly notable given that Mcl-1 down-regulation (via CDK9 inhibition) is known to sensitize cells to proteasome inhibitor-induced apoptosis, a mechanistic link supported by NMS-1116354's dual CDC7/CDK9 pharmacology [1]. No comparable published synergy datasets exist for XL413 across this breadth of clinically relevant combination partners; the PLOS One 2014 study notes limited single-agent activity for XL413 and does not report systematic combination synergy data [2].

drug combination synergy chemotherapy sensitization irinotecan docetaxel bortezomib

NMS-1116354 Optimal Use Cases: Experimental Contexts Where This Dual CDC7/CDK9 Inhibitor Provides Maximum Scientific Value


Dissecting DNA Replication Initiation vs. Elongation: Use NMS-1116354 as the Initiation-Specific Probe

When the experimental objective is to distinguish the biological consequences of blocking DNA replication initiation from those of blocking elongation, NMS-1116354 is the tool compound of choice because it reduces the proportion of S-phase-entering nuclei to near-baseline levels (~12%) in cell-free replication assays, whereas the CDC7-selective inhibitor XL413 does not significantly affect initiation and DNA elongation inhibitors such as hydroxyurea trigger a DNA damage checkpoint response that NMS-1116354 avoids [1][2]. This makes NMS-1116354 uniquely suitable for mechanistic studies that require clean separation of the initiation-specific phenotype from compensatory S-phase checkpoint signaling.

Investigating Mcl-1-Dependent Apoptotic Priming via CDK9 Co-Inhibition in Hematological Malignancies

For researchers studying Mcl-1 as a resistance factor in AML, multiple myeloma, or lymphoma, NMS-1116354 provides the only well-characterized chemical probe that simultaneously inhibits CDC7 (blocking replication initiation) and CDK9 (down-regulating Mcl-1 protein levels), with in vivo evidence of Mcl-1 down-regulation in white blood cells and tumor cells of treated mice that correlates with antitumor activity [1]. The documented synergy with bortezomib, a proteasome inhibitor whose efficacy is limited by Mcl-1 upregulation, provides a direct experimental rationale accessible only through the dual-target pharmacology [1].

Evaluating p53-Independent Therapeutic Strategies in Chemotherapy-Resistant Solid Tumor Models

In experimental systems where p53 mutational status or acquired resistance to 5-FU, cisplatin, gemcitabine, or doxorubicin is a key variable, NMS-1116354 enables interrogation of replication-initiation-targeted therapy without the confounding factor of p53-dependent resistance [1]. The compound's maintained activity in four distinct chemotherapy-resistant backgrounds positions it as a probe for identifying downstream vulnerabilities that persist after standard DNA-damaging agent failure, a use case not addressed by CDC7-selective inhibitors that lack the CDK9-dependent apoptotic priming component [1][2].

Preclinical Combination Studies Pairing CDC7/CDK9 Dual Inhibition with DNA-Damaging or Anti-Metabolite Chemotherapy

Investigators designing rational combination regimens can leverage the published NMS-1116354 synergy dataset with irinotecan, docetaxel, gemcitabine, 5-FU, and bortezomib as a starting point for hypothesis generation [1]. Unlike CDC7-selective inhibitors for which no analogous synergy data have been published, NMS-1116354's combinations have been validated in both in vitro and in vivo xenograft systems, providing dose-ranging and scheduling references that accelerate experimental design, particularly for triple-negative breast cancer and colorectal cancer models where robust single-agent and combination activity has been demonstrated [1].

Quote Request

Request a Quote for NMS-1116354

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.